molecular formula C17H25NO B14068003 Morpholine, 4-((1-phenylcyclohexyl)methyl)- CAS No. 101831-38-3

Morpholine, 4-((1-phenylcyclohexyl)methyl)-

Cat. No.: B14068003
CAS No.: 101831-38-3
M. Wt: 259.4 g/mol
InChI Key: VXGCBRQAAYLTLQ-UHFFFAOYSA-N
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Description

Morpholine, 4-((1-phenylcyclohexyl)methyl)- is a chemical compound with the molecular formula C16H23NO. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is known for its unique structure, which includes a phenylcyclohexyl group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-((1-phenylcyclohexyl)methyl)- typically involves the reaction of 1-phenylcyclohexylamine with morpholine under specific conditions. One common method includes the use of coupling agents and catalysts to facilitate the reaction. The process generally involves the following steps:

Industrial Production Methods

In an industrial setting, the production of morpholine, 4-((1-phenylcyclohexyl)methyl)- may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((1-phenylcyclohexyl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Morpholine, 4-((1-phenylcyclohexyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of morpholine, 4-((1-phenylcyclohexyl)methyl)- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-((1-phenylcyclohexyl)methyl)- is unique due to its combination of the morpholine ring and the phenylcyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

101831-38-3

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

4-[(1-phenylcyclohexyl)methyl]morpholine

InChI

InChI=1S/C17H25NO/c1-3-7-16(8-4-1)17(9-5-2-6-10-17)15-18-11-13-19-14-12-18/h1,3-4,7-8H,2,5-6,9-15H2

InChI Key

VXGCBRQAAYLTLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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